Boc-MLF is classified as a peptide and is typically synthesized in laboratory settings for research purposes. It is not intended for human consumption and is used primarily in scientific studies related to receptor signaling pathways and peptide interactions. The compound can be sourced from various chemical suppliers specializing in research-grade peptides, including BenchChem and AbMole, which provide detailed specifications and synthesis methods for Boc-MLF.
The synthesis of Boc-MLF involves solid-phase peptide synthesis (SPPS) techniques, specifically using the Boc (tert-butoxycarbonyl) strategy. The process includes:
The industrial production of Boc-MLF often employs automated peptide synthesizers to enhance efficiency and precision in reaction conditions. These systems allow for high-throughput synthesis while maintaining quality control through advanced purification techniques.
Boc-MLF has a molecular formula of and a molecular weight of approximately 509.66 g/mol. Its structure features:
Key physical properties include:
Boc-MLF can undergo several chemical reactions:
Boc-MLF acts primarily as an antagonist at formyl peptide receptors (specifically FPR and FPRL1). By binding to these receptors, it inhibits their signaling pathways, which are crucial for mediating immune responses such as chemotaxis in neutrophils.
The mechanism involves competitive inhibition where Boc-MLF competes with natural ligands for receptor binding sites, effectively blocking receptor activation and downstream signaling cascades involved in inflammation and immune response modulation .
Boc-MLF exhibits stability under normal laboratory conditions but should be handled with care due to its potential harmful effects upon inhalation or skin contact. Proper laboratory safety protocols should be followed when working with this compound.
Boc-methionyl-leucyl-phenylalanine is utilized primarily in scientific research settings:
Boc-MLF (tert-butoxycarbonyl-L-methionyl-L-leucyl-L-phenylalanine), a synthetic tripeptide, is a well-characterized antagonist of the Formyl Peptide Receptor 1 (FPR1). This receptor belongs to the G protein-coupled receptor (GPCR) family and is predominantly expressed on neutrophils, where it recognizes pathogen- and mitochondrial-derived formylated peptides like fMLF (formyl-Met-Leu-Phe). Activation of FPR1 triggers pro-inflammatory responses, making it a critical target for modulating inflammation.
Boc-MLF competitively inhibits FPR1 by binding to its ligand-binding site, thereby blocking agonist-induced signaling. Key mechanistic insights include:
Table 1: Key Antagonistic Properties of Boc-MLF
Parameter | Value | Experimental Context |
---|---|---|
EC₅₀ for superoxide inhibition | 0.63 μM | Human neutrophils |
IC₅₀ for calcium flux | 1–10 μM | FPR1-transfected HL-60 cells |
Granule exocytosis blockade | >95% | At 5–10 μM in human neutrophils |
Boc-MLF exhibits preferential but not absolute selectivity for FPR1 over related receptors:
Table 2: Selectivity Profile of FPR Antagonists
Antagonist | FPR1 IC₅₀ | FPR2/ALX IC₅₀ | Selectivity Ratio (FPR1:FPR2) |
---|---|---|---|
Boc-MLF | 0.5–1.0 μM | >50 μM | >50-fold |
Cyclosporin H | 0.1–0.3 μM | >100 μM | >300-fold |
WRW₄ | >50 μM | 0.2–0.5 μM | >100-fold (for FPR2) |
Boc-MLF suppresses two critical neutrophil effector functions central to innate immunity:
Downstream signaling pathways disrupted by Boc-MLF include:
Table 3: Boc-MLF’s Inhibition of Key Signaling Pathways
Signaling Pathway | Inhibition Efficacy | Cellular Model |
---|---|---|
Intracellular calcium flux | >80% at 10 μM | FPR1-HL60 cells |
ERK1/2 phosphorylation | >90% at 10 μM | FPR1-RBL cells |
CXCR1-mediated signaling | No effect | Human neutrophils |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3